2-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide
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Overview
Description
2-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a pyrazolyl group, and a pyrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-chlorobenzylamine with 2-bromoacetyl chloride to form an intermediate, which is then reacted with 3-(1-methyl-1H-pyrazol-4-yl)pyrazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(pyrazin-2-ylmethyl)acetamide
- 2-(2-chlorophenyl)-N-((3-(1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide
- 2-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-5-yl)pyrazin-2-yl)methyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-chlorophenyl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the 1-methyl-1H-pyrazol-4-yl group, in particular, may enhance its biological activity and selectivity for certain molecular targets.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-23-11-13(9-22-23)17-15(19-6-7-20-17)10-21-16(24)8-12-4-2-3-5-14(12)18/h2-7,9,11H,8,10H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUBGQFSNCUBJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CC3=CC=CC=C3Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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